molecular formula C19H18N2O4 B14818267 ethyl (2E)-4-[2-(biphenyl-4-ylcarbonyl)hydrazinyl]-4-oxobut-2-enoate

ethyl (2E)-4-[2-(biphenyl-4-ylcarbonyl)hydrazinyl]-4-oxobut-2-enoate

Cat. No.: B14818267
M. Wt: 338.4 g/mol
InChI Key: YPQPESSYIRXKLB-OUKQBFOZSA-N
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Description

Ethyl 4-[2-(4-biphenylylcarbonyl)hydrazino]-4-oxo-2-butenoate is an organic compound with the molecular formula C19H18N2O4 This compound is characterized by its complex structure, which includes a biphenyl group, a hydrazino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(4-biphenylylcarbonyl)hydrazino]-4-oxo-2-butenoate typically involves the reaction of ethyl acetoacetate with 4-biphenylcarboxylic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-[2-(4-biphenylylcarbonyl)hydrazino]-4-oxo-2-butenoate may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(4-biphenylylcarbonyl)hydrazino]-4-oxo-2-butenoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can react with the hydrazino group under mild conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted hydrazino derivatives.

Scientific Research Applications

Ethyl 4-[2-(4-biphenylylcarbonyl)hydrazino]-4-oxo-2-butenoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(4-biphenylylcarbonyl)hydrazino]-4-oxo-2-butenoate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the biphenyl group can interact with hydrophobic pockets in biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[2-(4-phenylcarbonyl)hydrazino]-4-oxo-2-butenoate
  • Ethyl 4-[2-(4-tolylcarbonyl)hydrazino]-4-oxo-2-butenoate
  • Ethyl 4-[2-(4-naphthylcarbonyl)hydrazino]-4-oxo-2-butenoate

Uniqueness

Ethyl 4-[2-(4-biphenylylcarbonyl)hydrazino]-4-oxo-2-butenoate is unique due to the presence of the biphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl (E)-4-oxo-4-[2-(4-phenylbenzoyl)hydrazinyl]but-2-enoate

InChI

InChI=1S/C19H18N2O4/c1-2-25-18(23)13-12-17(22)20-21-19(24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,20,22)(H,21,24)/b13-12+

InChI Key

YPQPESSYIRXKLB-OUKQBFOZSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C=CC(=O)NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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